

Application Notes and Protocols for the ARC-7 Clinical Study

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Compound of Interest

Compound Name: ARC7

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Topic: ARC-7 Clinical Study Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The designation "ARC-7" in a clinical and drug development context refers to a Phase 2, multicenter, randomized, open-label clinical trial (NCT04262856).^{[1][2][3]} This study is designed to evaluate the efficacy and safety of different immunotherapy combinations in patients with first-line, metastatic non-small cell lung cancer (NSCLC) whose tumors have a high expression of PD-L1 (Tumor Proportion Score [TPS] $\geq 50\%$) and no epidermal growth factor receptor (EGFR) or anaplastic lymphoma kinase (ALK) mutations.^{[1][2]}

The trial investigates the hypothesis that dual inhibition of the TIGIT and PD-1 pathways, with or without the inhibition of the adenosine pathway, can provide a greater anti-tumor response than the inhibition of the PD-1 pathway alone.^{[1][2]} The study is sponsored by Arcus Biosciences, Inc., in collaboration with Gilead Sciences, Inc.^{[1][3]}

Investigational Agents in the ARC-7 Study

The ARC-7 study evaluates three investigational agents:

- Domvanalimab (AB154): An Fc-silent investigational monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) receptor.^[1]

- **Zimberelimab (AB122):** A fully human monoclonal antibody that targets the programmed cell death protein 1 (PD-1).[3]
- **Etrumadenant (AB928):** A small-molecule dual antagonist of the A2a and A2b adenosine receptors.[1]

Experimental Design and Protocols

The ARC-7 study randomizes eligible patients in a 1:1:1 ratio to one of three treatment arms:[1][2]

- **Zimberelimab monotherapy:** Patients receive the anti-PD-1 antibody.
- **Domvanalimab plus zimberelimab (Doublet):** Patients receive the anti-TIGIT antibody in combination with the anti-PD-1 antibody.
- **Domvanalimab, zimberelimab, and etrumadenant (Triplet):** Patients receive the anti-TIGIT antibody, the anti-PD-1 antibody, and the adenosine receptor antagonist.

The co-primary endpoints of the study are Objective Response Rate (ORR) and Progression-Free Survival (PFS).[1][2] Secondary endpoints include Overall Survival (OS), Duration of Response (DOR), and safety.[1] Patients in the zimberelimab monotherapy arm who experience disease progression are allowed to cross over to the triplet combination arm.[1]

Methodology for Key Experiments (as per study design)

While specific laboratory synthesis protocols for the investigational drugs are proprietary, the clinical protocol outlines the administration and evaluation methods.

Patient Eligibility and Enrollment:

- **Inclusion Criteria:** Histologically or cytologically confirmed metastatic NSCLC, PD-L1 TPS $\geq 50\%$, no prior systemic treatment for metastatic disease, and measurable disease per RECIST v1.1.
- **Exclusion Criteria:** Presence of EGFR or ALK mutations, active autoimmune disease, or prior treatment with checkpoint inhibitors.

Treatment Administration:

- Drugs are administered intravenously or orally at specified doses and schedules for each treatment arm.

Efficacy and Safety Assessment:

- Tumor assessments are performed at baseline and at regular intervals using imaging techniques (e.g., CT or MRI) to evaluate response based on RECIST v1.1.
- Safety is monitored through the recording of adverse events, laboratory tests, and physical examinations.

Quantitative Data Summary

The following table summarizes the key efficacy data from the fourth interim analysis of the ARC-7 study, with a data cutoff of August 31, 2022, based on 133 evaluable patients with a median follow-up of 11.8 months.[\[1\]](#)[\[2\]](#)

Efficacy Endpoint	Zimberelimab Monotherapy	Domvanalimab + Zimberelimab (Doublet)	Domvanalimab + Zimberelimab + Etrumadenant (Triplet)
Objective Response Rate (ORR)	27%	41%	40%
Median Progression-Free Survival (PFS)	5.4 months	12.0 months	10.9 months
6-Month Landmark PFS	43%	65%	63%

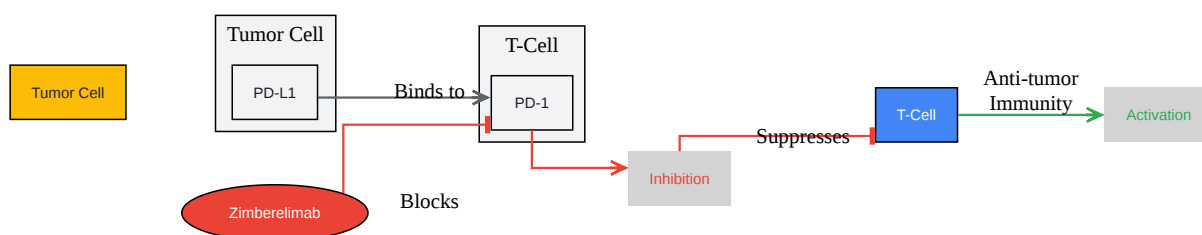
Signaling Pathways and Mechanisms of Action

The investigational agents in the ARC-7 study target distinct but complementary immune checkpoint pathways to enhance the anti-tumor immune response.

PD-1/PD-L1 Pathway

The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion.

Zimberelimab, an anti-PD-1 antibody, blocks this interaction, thereby restoring T-cell activity against cancer cells.

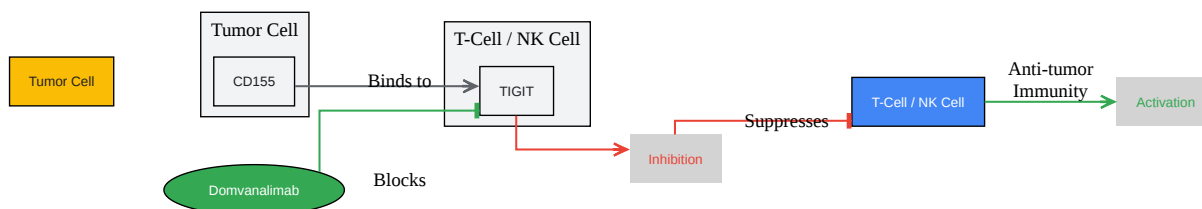


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Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by Zimberelimab.

TIGIT Pathway

TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and NK cells. Its ligand, CD155, is often present on tumor cells. The TIGIT/CD155 interaction suppresses the anti-tumor immune response. Domvanalimab, an anti-TIGIT antibody, blocks this interaction, preventing the inhibitory signal and promoting immune cell activation.[1]



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Caption: TIGIT Signaling Pathway and Inhibition by Domvanalimab.

Adenosine Pathway

In the tumor microenvironment, high levels of extracellular adenosine can be found. Adenosine binds to A2a and A2b receptors on immune cells, leading to the suppression of their anti-tumor functions. Etrumadenant blocks these receptors, preventing the immunosuppressive effects of adenosine and thereby promoting an active immune response.

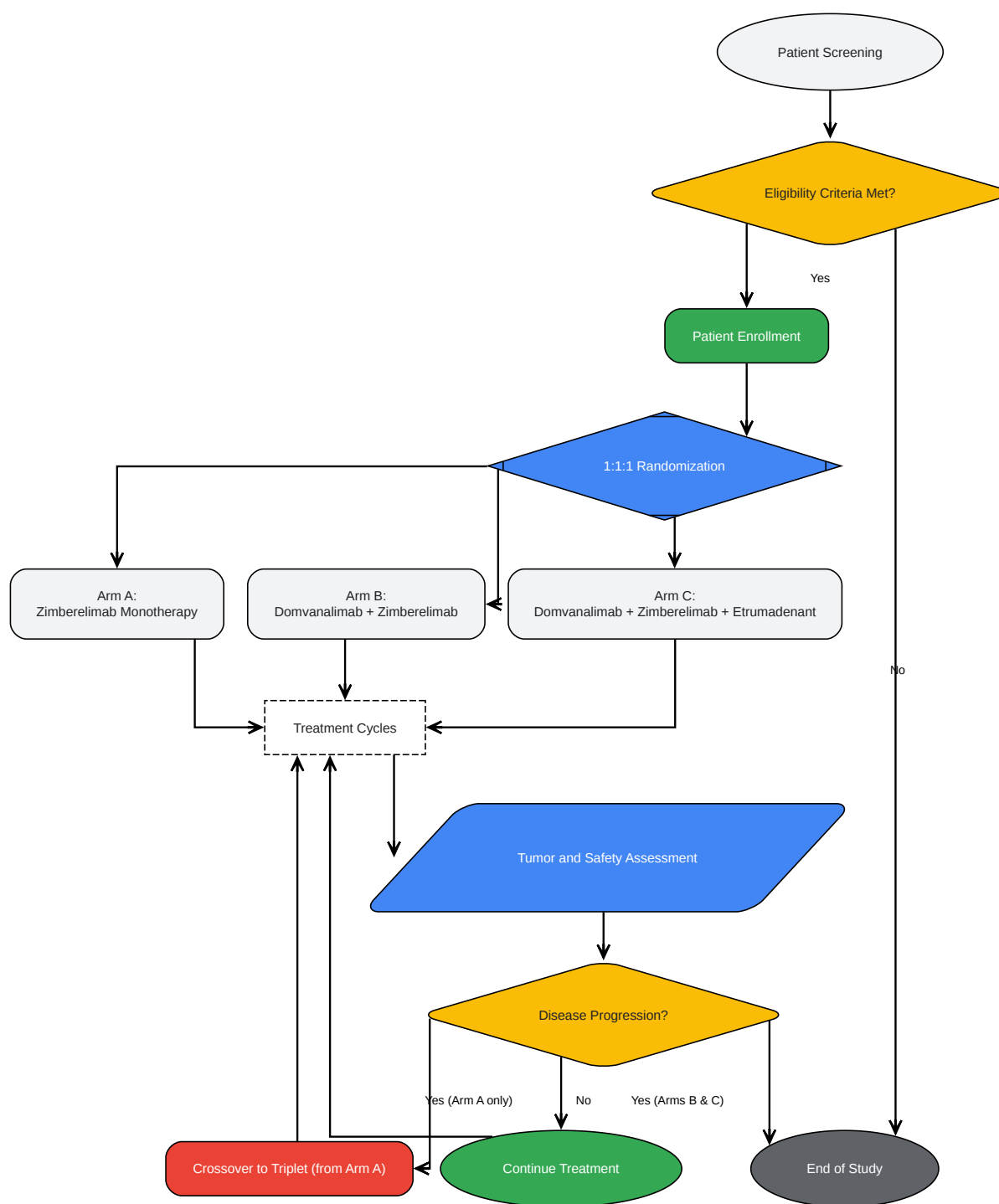


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Caption: Adenosine Signaling Pathway and Inhibition by Etrumadenant.

Experimental Workflow for the ARC-7 Study

The following diagram illustrates the overall workflow for a patient participating in the ARC-7 clinical trial.



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Caption: High-level workflow for the ARC-7 clinical trial.

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